4-(2,5-dioxopyrrolidin-1-yl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide
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Overview
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[730This compound has garnered interest due to its ability to enhance monoclonal antibody production in cell cultures, particularly in recombinant Chinese hamster ovary cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures, including the use of continuous flow reactors and automated systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can result in compounds with different substituents .
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Industry: May be used in the production of high-quality monoclonal antibodies for various applications.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to suppress cell growth and increase cell-specific glucose uptake rate and intracellular adenosine triphosphate levels during monoclonal antibody production. Additionally, it suppresses galactosylation on monoclonal antibodies, which is a critical quality attribute of therapeutic antibodies .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Similar in structure and function, known for enhancing monoclonal antibody production.
2,5-dioxopyrrolidin-1-yl 1-[(1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl]-3,14-dioxo-2,7,10-trioxa-4,13-diazaoctadecan-18-oate: Used in strain-promoted copper-free azide-alkyne click chemistry reactions.
2,5-dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Utilized in various chemical synthesis applications.
Uniqueness
4-(2,5-dioxopyrrolidin-1-yl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is unique due to its specific structure and its ability to enhance monoclonal antibody production while controlling galactosylation levels. This makes it particularly valuable in the field of therapeutic antibody production .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S2/c1-10-21-17-14(28-10)7-6-13-18(17)29-20(22-13)23-19(27)11-2-4-12(5-3-11)24-15(25)8-9-16(24)26/h2-7H,8-9H2,1H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAHCGUSMXASRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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